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Compound of Interest

Compound Name: 5-Ethylbenzofuran-6-ol

Cat. No.: B15206634

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental spectroscopic data for 5-Ethylbenzofuran-6-ol is not readily
available in public databases. The data presented in this guide is predicted based on
established principles of NMR, IR, and mass spectrometry, and analysis of structurally similar
compounds.

Predicted Spectroscopic Data

This section details the anticipated spectroscopic characteristics of 5-Ethylbenzofuran-6-ol.
The predictions are derived from standard correlation tables and the analysis of its constituent
functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

1.1.1 Predicted *H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the
furan ring protons, the ethyl group, and the hydroxyl proton. The predicted chemical shifts (d)
are referenced to tetramethylsilane (TMS) at O ppm.

Table 1: Predicted *H NMR Data for 5-Ethylbenzofuran-6-ol
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Predicted .
. Coupling
Proton Chemical o . .
. Multiplicity Integration Constant (J, Assignment
Label Shift (5,
Hz)
ppm)
) -CHs of ethyl
H-a 12-14 Triplet (t) 3H ~7.5
group
-CH: of ethyl
H-b 26-2.8 Quartet (q) 2H ~7.5
group
Singlet (s, )
H-c ~5.0-6.0 1H - Phenolic -OH
broad)
Furan ring
H-d 6.7-6.9 Doublet (d) 1H ~2.0
proton
Furan ring
H-e 75-7.7 Doublet (d) 1H ~2.0
proton
) Aromatic
H-f 6.9-7.1 Singlet (s) 1H -
proton
) Aromatic
H-g 72-74 Singlet (s) 1H -
proton

1.1.2 Predicted 3C NMR Spectrum

The 3C NMR spectrum will provide information on the different carbon environments within the
molecule.

Table 2: Predicted 3C NMR Data for 5-Ethylbenzofuran-6-ol
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Predicted Chemical Shift

Carbon Label Assignment

(3, ppm)
C-1 15-17 -CHs of ethyl group
C-2 22-25 -CH: of ethyl group
C-3 106 - 108 C3 of furan ring
C-4 110- 112 C7 of benzofuran
C-5 118 - 120 C4 of benzofuran
C-6 125-128 C3a of benzofuran
C-7 129 - 132 C5 of benzofuran
C-8 144 - 146 C2 of furan ring
C-9 148 - 150 C7a of benzofuran
C-10 152 - 155 C6 of benzofuran (C-OH)

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. The predicted

absorption bands for 5-Ethylbenzofuran-6-ol are listed below.

Table 3: Predicted Characteristic IR Absorptions for 5-Ethylbenzofuran-6-ol
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Wavenumber . . . .
Range (cm-?) Functional Group Bond Vibration Expected Intensity
3550 - 3200 Phenol O-H Stretch Strong, Broad

3100 - 3000 Aromatic/Furan C-H Stretch Medium

2975 - 2850 Alkyl (Ethyl) C-H Stretch Medium

1620 - 1580 Aromatic Ring C=C Stretch Medium-Strong

1500 - 1450 Aromatic/Furan Ring C=C Stretch Medium-Strong

1260 - 1200 Phenol C-O Stretch Strong

1100 - 1000 Furan Ring C-O-C Stretch Strong

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-
energy electrons, leading to ionization and fragmentation. The molecular weight of 5-
Ethylbenzofuran-6-ol is 162.19 g/mol .

Table 4: Predicted Major Fragments in the EI-Mass Spectrum of 5-Ethylbenzofuran-6-ol

m/z lon Structure Description
162 [C10H1002]* Molecular lon (M*")

Loss of a methyl radical from
147 [M - CHs]*

the ethyl group

133 M - CaHs]* Loss of an ethyl radical
= 2715
(Benzylic cleavage)

Loss of CzHs followed by loss

105 [C7HsO]*
of CO

Visualization of Spectroscopic Processes
General Workflow for Spectroscopic Analysis
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The following diagram illustrates the typical workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation Pathway
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This diagram shows a plausible fragmentation pathway for 5-Ethylbenzofuran-6-ol under
electron ionization conditions.
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¢ To cite this document: BenchChem. [Spectroscopic Analysis of 5-Ethylbenzofuran-6-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15206634#spectroscopic-analysis-of-5-
ethylbenzofuran-6-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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